molecular formula C21H23N5OS B11569915 6-(4-methylphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methylphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11569915
M. Wt: 393.5 g/mol
InChI Key: XNJAQAHXKITDBS-UHFFFAOYSA-N
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Description

6-(4-METHYLPHENYL)-3-PHENYL-N-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

The synthesis of 6-(4-METHYLPHENYL)-3-PHENYL-N-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in refluxing ethanol or dioxane with triethylamine as a base . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as using different solvents or catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 6-(4-METHYLPHENYL)-3-PHENYL-N-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, by binding to their active sites and preventing their normal function . This inhibition can lead to therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-methylphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5OS/c1-3-13-22-20(27)18-17(15-11-9-14(2)10-12-15)25-26-19(23-24-21(26)28-18)16-7-5-4-6-8-16/h4-12,17-18,25H,3,13H2,1-2H3,(H,22,27)

InChI Key

XNJAQAHXKITDBS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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